molecular formula C13H8FN3O2 B8380370 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B8380370
M. Wt: 257.22 g/mol
InChI Key: KTVVMHXSQVEZHE-UHFFFAOYSA-N
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Patent
US07709468B2

Procedure details

The crude methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylate (35.7 g, 65.8 mmol) was dissolved in 1,4-dioxane (200 mL), then water (20.2 mL) and lithium hydroxide monohydrate (27.6 g, 658 mmol) were added. Heated to about 50° C. overnight. The reaction mixture was cooled to ambient temperature, filtered, and the collected solid was washed with Et2O (4×70 mL). The resulting brown solid was suspended in water (200 mL) and the pH was adjusted to ˜5 with glacial HOAc (100 mL). The solid was collected, washed with water (4×75 mL) and Et2O (2×80 mL) to give the wet crude title compound (26.4 g, 156%) that was carried on without further purification. LC/MS (Table 1, Method b) Rt=1.21 min; MS m/z: 258.2 (M+H)+.
Name
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylate
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
27.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[C:15]([C:16]([O:18]C)=[O:17])=[N:14][CH:13]=[CH:12][N:11]3[CH:20]=2)=[CH:4][CH:3]=1.O.O.[OH-].[Li+]>O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[C:15]([C:16]([OH:18])=[O:17])=[N:14][CH:13]=[CH:12][N:11]3[CH:20]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylate
Quantity
35.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=CN=C2C(=O)OC)C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20.2 mL
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
27.6 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solid was washed with Et2O (4×70 mL)
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (4×75 mL) and Et2O (2×80 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=CN=C2C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 156%
YIELD: CALCULATEDPERCENTYIELD 156%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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